molecular formula C7H4Br2F2 B14061361 1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene

1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene

Cat. No.: B14061361
M. Wt: 285.91 g/mol
InChI Key: DGPKQRBUWGGRLS-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination and fluorination of a suitable benzene derivative. For instance, starting with a fluorinated benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The fluoromethyl group can be introduced through a nucleophilic substitution reaction using a fluoromethylating agent like fluoromethyl iodide (CH2FI) under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dihydrobenzene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The fluoromethyl group can further modulate the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-4-fluoro-2-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

1,3-dibromo-4-fluoro-2-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Br2F2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2

InChI Key

DGPKQRBUWGGRLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Br)CF)Br

Origin of Product

United States

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